molecular formula C7H10N2O2S B1367107 2-(Methylamino)benzene-1-sulfonamide CAS No. 21639-28-1

2-(Methylamino)benzene-1-sulfonamide

Cat. No.: B1367107
CAS No.: 21639-28-1
M. Wt: 186.23 g/mol
InChI Key: SWLQHRUYBCULFN-UHFFFAOYSA-N
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Description

2-(Methylamino)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(Methylamino)benzene-1-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. The compound interacts with the active site of these enzymes, inhibiting their activity. This inhibition is crucial for understanding the enzyme’s role in physiological processes such as respiration, pH regulation, and ion transport .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of carbonic anhydrase can lead to altered pH levels within cells, affecting metabolic processes and ion transport. Additionally, it may impact gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly carbonic anhydrase enzymes. The compound binds to the zinc ion in the enzyme’s active site, inhibiting its catalytic activity. This binding prevents the enzyme from converting carbon dioxide to bicarbonate, thereby affecting various physiological processes. The inhibition of carbonic anhydrase by this compound also leads to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of carbonic anhydrase, resulting in prolonged changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant toxicity. At higher doses, it may lead to adverse effects such as metabolic imbalances and toxicity. Studies have identified threshold doses beyond which the compound’s toxic effects become pronounced, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. The compound affects the conversion of carbon dioxide to bicarbonate, influencing metabolic flux and metabolite levels. Additionally, it may interact with other enzymes and cofactors involved in metabolic processes, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach the target enzymes and biomolecules to exert its effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the cytosol and mitochondria. This subcellular localization is essential for its function, as it allows the compound to interact with its target enzymes and influence cellular processes .

Properties

IUPAC Name

2-(methylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9-6-4-2-3-5-7(6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLQHRUYBCULFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501444
Record name 2-(Methylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21639-28-1
Record name 2-(Methylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.